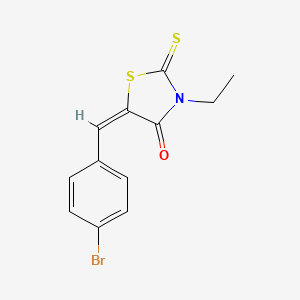
N-(3-butoxypropyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-1-phenylmethanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research for its various applications. BPPM is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N-(3-butoxypropyl)-1-phenylmethanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(3-butoxypropyl)-1-phenylmethanesulfonamide binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions in the body, leading to a decrease in blood pH. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-butoxypropyl)-1-phenylmethanesulfonamide is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, N-(3-butoxypropyl)-1-phenylmethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in aqueous solutions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are many future directions for the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide in scientific research. One possible direction is the development of new metal complexes using N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a ligand. These complexes could have potential applications in catalysis and other chemical reactions. Another possible direction is the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a tool for the study of carbonic anhydrase and its role in acid-base balance. Finally, N-(3-butoxypropyl)-1-phenylmethanesulfonamide could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical applications.
Métodos De Síntesis
N-(3-butoxypropyl)-1-phenylmethanesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 3-butoxypropylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-butoxypropyl)-1-phenylmethanesulfonamide, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other chemical reactions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been used as a reagent in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
N-(3-butoxypropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-2-3-11-18-12-7-10-15-19(16,17)13-14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAOKCEWQFGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)
![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)